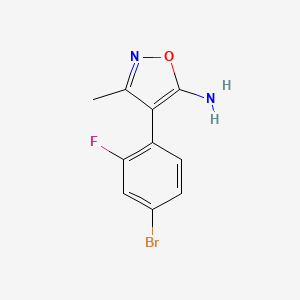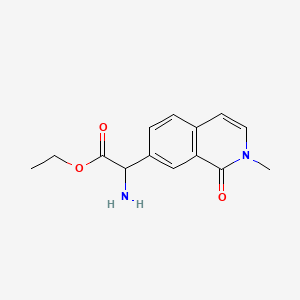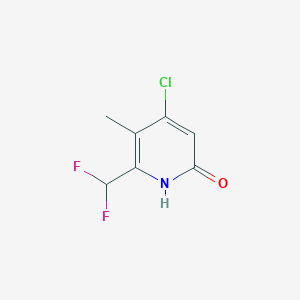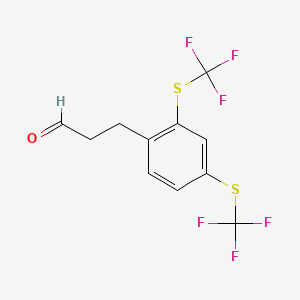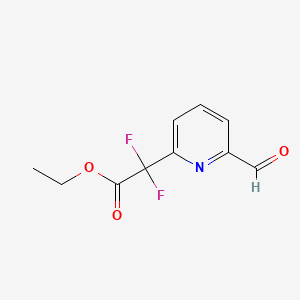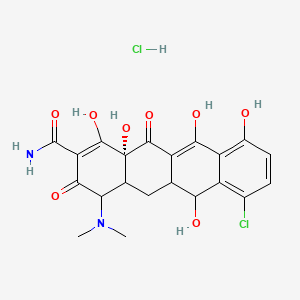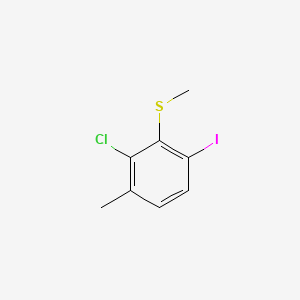
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8ClIS and a molecular weight of 298.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-iodo-3-methylphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfane bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The presence of chlorine and iodine atoms enhances the compound’s reactivity and allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-iodo-3-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(propyl)sulfane: Contains a propyl group instead of a methyl group.
Uniqueness
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is unique due to its specific combination of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. This unique structure imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H8ClIS |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
3-chloro-1-iodo-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClIS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
InChI Key |
ZRCRNAXEWVIBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


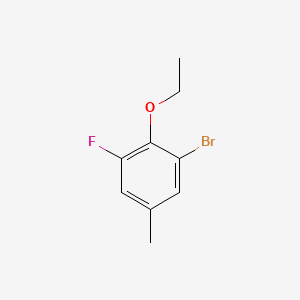


![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
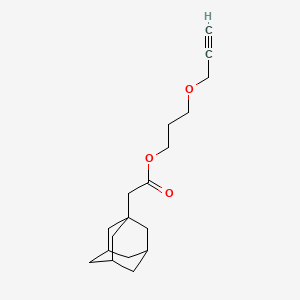
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
